molecular formula C19H20N6O2S B6458117 3-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549040-00-6

3-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6458117
CAS No.: 2549040-00-6
M. Wt: 396.5 g/mol
InChI Key: HGZQMFADIAENQG-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with 2,5-dimethyl groups, linked via a piperazine ring to a 1λ⁶,2-benzothiazole-1,1-dione moiety. The piperazine linker enhances solubility and enables structural diversity, while the benzothiazole-dione group may contribute to metabolic stability and target binding .

Properties

IUPAC Name

3-[4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-13-12-18(25-17(20-13)11-14(2)21-25)23-7-9-24(10-8-23)19-15-5-3-4-6-16(15)28(26,27)22-19/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZQMFADIAENQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C18H20N8O
Molecular Weight 348.4 g/mol
IUPAC Name 7-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-benzothiazole-1,1-dione
InChI Key HUXVZDJFVDSXDD-UHFFFAOYSA-N

Structural Features

The compound features a unique combination of a pyrazolo[1,5-a]pyrimidine moiety and a benzothiazole structure, which enhances its versatility for various biological applications. The piperazine ring contributes to its pharmacological properties by influencing receptor binding and solubility.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities, particularly those involved in kinase signaling pathways. Such interactions can lead to:

  • Inhibition of Kinase Activity : The compound may inhibit key kinases associated with cancer progression.
  • Interference with DNA Replication : By disrupting DNA synthesis processes, it may exhibit anticancer effects.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative profiles of similar compounds derived from benzothiazole and pyrazolo[1,5-a]pyrimidine structures. For instance:

  • Cell Line Studies : Compounds similar to the target compound have shown moderate inhibitory activities against various cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells .

Comparative Activity

Several derivatives of benzothiazoles have demonstrated broad-spectrum biological activities:

Compound TypeActivity
Benzothiazole DerivativesAntitumor, anti-inflammatory
Pyrazolo[1,5-a]pyrimidine DerivativesAnticancer

These compounds often exhibit varying degrees of potency in inhibiting cellular proliferation and enzyme activity.

Synthesis and Evaluation

A study synthesized several derivatives of benzothiazoles and evaluated their antiproliferative effects using ELISA-based assays. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against amyloid beta peptide interactions, which are implicated in Alzheimer's disease .

In Vivo Studies

In vivo studies have shown that compounds with similar structural frameworks can effectively inhibit tumor growth in animal models. For example, compounds with dual scaffolds combining pyrazolo[1,5-a]pyrimidine and benzothiazole structures demonstrated significant tumor suppression compared to standard treatments .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name/ID Core Structure Substituents/Modifications Biological Activity Reference
Target Compound Pyrazolo[1,5-a]pyrimidine + piperazine + benzothiazole-dione 2,5-dimethylpyrazolo, benzothiazole-1,1-dione Inferred anticancer/kinase modulation (structural analogy)
Pyrazolo[1,5-a]pyrimidinyl Amide 136 Pyrazolo[1,5-a]pyrimidine + piperazine amide R1 = H, R2 = F/OCH₃, R3 = H/OCH₃ Cytotoxic (MCF-7, HeLa, IMR 32, SiHa cells)
Aminoalkylpyrazolo[1,5-a]pyrimidine-7-amine 139 Pyrazolo[1,5-a]pyrimidine + aminoalkyl chain Aminoalkyl groups (variable substituents) Neuropeptide NPY Y1R antagonist
MK13 Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3,5-dimethoxyphenyl, isopropyl Structural analog; potential kinase/anticancer activity
MK49 Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3,5-dinitrophenyl, isopropyl Enhanced electron-withdrawing effects (stability/selectivity)
CHK1 Kinase Inhibitor 142 7-Aminopyrazolo[1,5-a]pyrimidine R1 = 3-(1-substituted) CHK1 kinase inhibition (anticancer adjuvant)

Key Findings and Differentiation

The benzothiazole-dione moiety distinguishes it from amide-linked derivatives (e.g., 136) and simple pyrazolopyrimidinones (e.g., MK13), possibly improving metabolic stability .

Biological Activity Trends: Cytotoxicity: Piperazine-linked derivatives (e.g., 136) show broad-spectrum cytotoxicity, suggesting the target compound’s piperazine-benzothiazole linkage may confer similar properties . Kinase Inhibition: Derivatives like 142 with aminoalkyl chains exhibit CHK1 inhibition, whereas the target compound’s benzothiazole-dione could target alternative kinases .

Synthetic Accessibility: The target compound’s synthesis likely involves cyclocondensation of 5-aminopyrazole precursors with β-ketoesters, followed by piperazine coupling and benzothiazole-dione functionalization—a method analogous to derivatives in . Compared to nitro-substituted analogs (e.g., MK49), the target compound’s dimethyl groups may simplify synthesis by avoiding harsh nitration conditions .

Research Implications and Limitations

  • Advantages : The unique benzothiazole-dione group may improve pharmacokinetics (e.g., half-life, blood-brain barrier penetration) relative to simpler analogs.
  • Limitations : Direct biological data for the target compound are absent in the evidence; inferences rely on structural analogs. Further in vitro/in vivo studies are needed to validate its efficacy and mechanism.
  • Contradictions : While some derivatives prioritize cytotoxicity (136 ) and others kinase inhibition (142 ), the target compound’s activity profile remains speculative without explicit data.

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